
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep.
Mecanismo De Acción
The 5-HT2C receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes. 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- acts as an antagonist of the receptor, which means that it blocks the receptor's activity. By blocking the receptor, this compound can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- are largely dependent on the specific system being studied. In general, this compound has been shown to modulate the activity of various neurotransmitters, which can affect mood, appetite, and sleep. It has also been shown to have an effect on the reward system, which makes it a potential target for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- in lab experiments is its selectivity for the 5-HT2C receptor. This makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potency, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)-. One area of interest is the role of the compound in the regulation of appetite and weight. Another potential direction is the use of this compound in the treatment of addiction and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of study.
Métodos De Síntesis
The synthesis of 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- involves the reaction of 4-(4,4-diphenylbutyl)-1-piperazineethanol with phenylthiocyanate in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using column chromatography. The purity of the compound can be confirmed using NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- has been extensively used in scientific research as a tool to study the 5-HT2C receptor. It has been shown to be a potent and selective antagonist of the receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. Some of the areas where this compound has been used include obesity, addiction, and depression.
Propiedades
Número CAS |
143760-04-7 |
|---|---|
Fórmula molecular |
C29H36N2OS |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C29H36N2OS/c32-27(24-33-28-15-8-3-9-16-28)23-31-21-19-30(20-22-31)18-10-17-29(25-11-4-1-5-12-25)26-13-6-2-7-14-26/h1-9,11-16,27,29,32H,10,17-24H2 |
Clave InChI |
PBMZBYMERXLATQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O |
SMILES canónico |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O |
Sinónimos |
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



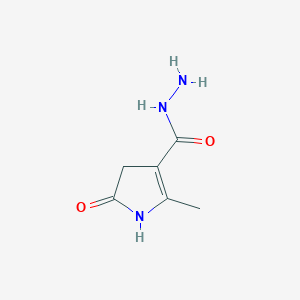
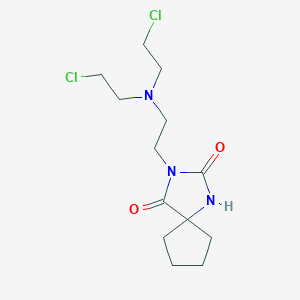
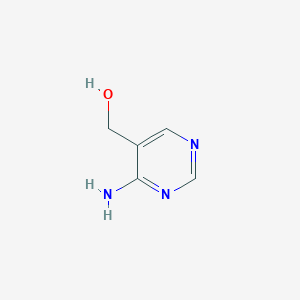
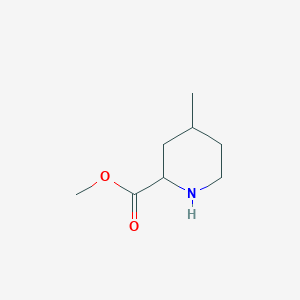


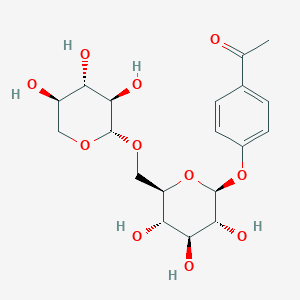
![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
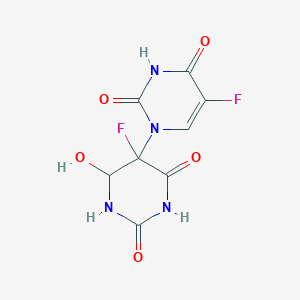
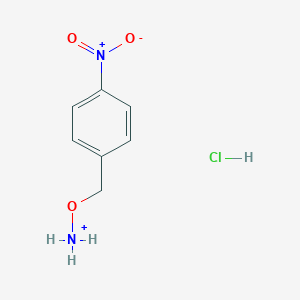

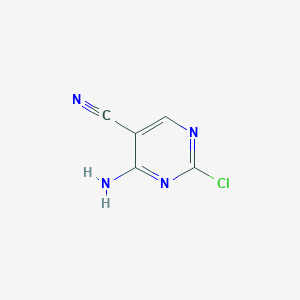

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)